molecular formula C17H17N5OS B5294571 N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5294571
M. Wt: 339.4 g/mol
InChI Key: MKPJPAWIAGZWCI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as DPTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. DPTA is a member of the triazole family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the formation of covalent bonds between the thiol group of the compound and the target biomolecule. This covalent bond formation leads to the selective binding of this compound to the biomolecule, which in turn results in the emission of fluorescence upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological systems without perturbing their normal function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is its high selectivity for certain biomolecules, which allows for specific labeling and imaging of these targets. Additionally, this compound is highly stable and can be used in a variety of experimental conditions. However, one limitation of this compound is its relatively low fluorescence intensity, which can make it difficult to detect in certain imaging applications.

Future Directions

There are several future directions for research involving N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of new derivatives of this compound with improved fluorescence properties. Additionally, there is potential for the use of this compound in the development of diagnostic tools for diseases such as cancer, where specific biomarkers can be targeted and imaged using fluorescent probes. Finally, the use of this compound in the study of cellular signaling pathways and protein-protein interactions is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves a multi-step process that begins with the reaction of 2,3-dimethylphenylamine with potassium hydroxide to form the corresponding potassium salt. This salt is then reacted with 4-pyridinylhydrazine to form the triazole ring, which is subsequently thiolated with 2-chloroacetyl chloride to yield this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to certain biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation with light. This property makes it a valuable tool for studying the structure and function of biological systems.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-4-3-5-14(12(11)2)19-15(23)10-24-17-20-16(21-22-17)13-6-8-18-9-7-13/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPJPAWIAGZWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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